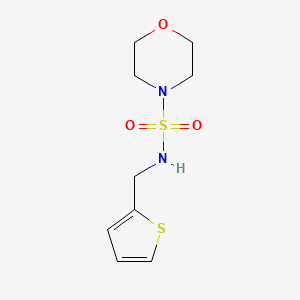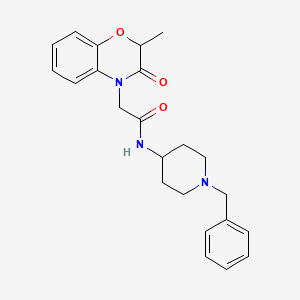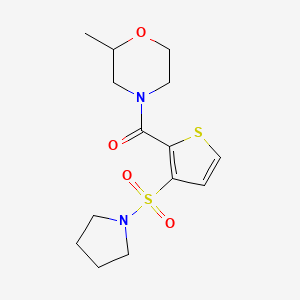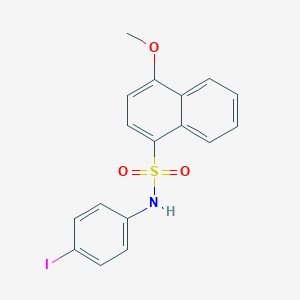
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate, also known as CNMNS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. CNMNS is a sulfonated naphthalene derivative that is used as a fluorescent probe to detect and quantify the presence of metal ions, specifically zinc ions, in biological systems.
Mécanisme D'action
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate is a fluorescent probe that binds specifically to zinc ions. The compound contains a naphthalene ring that acts as a fluorophore and a sulfonate group that provides water solubility. When this compound binds to zinc ions, the fluorescence of the naphthalene ring is enhanced, resulting in a measurable increase in fluorescence intensity. This phenomenon, known as the "chelation-enhanced fluorescence" effect, is the basis for the detection of zinc ions using this compound.
Biochemical and Physiological Effects:
This compound has been shown to be a highly specific and sensitive probe for detecting zinc ions in biological systems. The compound has been used to study the role of zinc in various biological processes, including cell proliferation, apoptosis, and signal transduction. This compound has also been used to investigate the pathogenesis of zinc-related diseases, including Alzheimer's disease and diabetes. The compound has been shown to be non-toxic and does not interfere with cellular processes, making it a valuable tool for studying the effects of zinc on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate as a fluorescent probe for detecting zinc ions in biological systems has several advantages. The compound is highly sensitive and selective, allowing for the detection of low levels of zinc ions in living cells and tissues. This compound is also non-toxic and does not interfere with cellular processes, making it a valuable tool for studying the effects of zinc on biological systems. However, there are also limitations to the use of this compound. The compound has a relatively short excitation wavelength, which can limit its use in certain experimental setups. Additionally, the compound is sensitive to pH changes, which can affect its fluorescence intensity.
Orientations Futures
There are several future directions for the use of (4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate in scientific research. One potential application is the development of new diagnostic tools for zinc-related diseases. This compound could be used to detect and quantify zinc ions in biological samples, providing a non-invasive and highly sensitive method for diagnosing these diseases. Another potential application is the use of this compound in drug discovery. The compound could be used to screen for compounds that interact with zinc ions, providing a new approach to drug discovery. Finally, the use of this compound in studying the role of zinc in biological processes is an area of ongoing research. Further studies are needed to fully understand the effects of zinc on cellular processes and the pathogenesis of zinc-related diseases.
Méthodes De Synthèse
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate can be synthesized through a multistep process that involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield the final product, this compound. The synthesis of this compound is a well-established method, and the compound is readily available commercially.
Applications De Recherche Scientifique
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate is primarily used as a fluorescent probe to detect and quantify the presence of zinc ions in biological systems. Zinc is an essential micronutrient that plays a crucial role in various biological processes, including DNA synthesis, protein synthesis, and cell division. Abnormal zinc levels have been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. This compound is a highly sensitive and selective probe that can detect zinc ions in living cells and tissues. This makes it a valuable tool for studying the role of zinc in various biological processes and the pathogenesis of zinc-related diseases.
Propriétés
IUPAC Name |
(4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-21-16-10-11-17(15-5-3-2-4-14(15)16)23(19,20)22-13-8-6-12(18)7-9-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJDPUCPPLWFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)

![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)



![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)